4-Ethyl-5-methyl-2-{[(4-methylphenoxy)acetyl]amino}-3-thiophenecarboxamide
4-Ethyl-5-methyl-2-{[(4-methylphenoxy)acetyl]amino}-3-thiophenecarboxamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0719803
InChI:
InChI=1S/C17H20N2O3S/c1-4-13-11(3)23-17(15(13)16(18)21)19-14(20)9-22-12-7-5-10(2)6-8-12/h5-8H,4,9H2,1-3H3,(H2,18,21)(H,19,20)
SMILES:
CCC1=C(SC(=C1C(=O)N)NC(=O)COC2=CC=C(C=C2)C)C
Molecular Formula:
C17H20N2O3S
Molecular Weight:
332.4 g/mol
4-Ethyl-5-methyl-2-{[(4-methylphenoxy)acetyl]amino}-3-thiophenecarboxamide
CAS No.:
Cat. No.: VC0719803
Molecular Formula: C17H20N2O3S
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H20N2O3S |
|---|---|
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | 4-ethyl-5-methyl-2-[[2-(4-methylphenoxy)acetyl]amino]thiophene-3-carboxamide |
| Standard InChI | InChI=1S/C17H20N2O3S/c1-4-13-11(3)23-17(15(13)16(18)21)19-14(20)9-22-12-7-5-10(2)6-8-12/h5-8H,4,9H2,1-3H3,(H2,18,21)(H,19,20) |
| Standard InChI Key | JIYSVMPYTNOCHW-UHFFFAOYSA-N |
| SMILES | CCC1=C(SC(=C1C(=O)N)NC(=O)COC2=CC=C(C=C2)C)C |
| Canonical SMILES | CCC1=C(SC(=C1C(=O)N)NC(=O)COC2=CC=C(C=C2)C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator